molecular formula C21H16N2O2 B12888622 N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide CAS No. 590393-83-2

N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B12888622
CAS No.: 590393-83-2
M. Wt: 328.4 g/mol
InChI Key: AGPNYRFTGPGNQM-UHFFFAOYSA-N
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Description

N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide typically involves the condensation of 2-aminophenol with benzaldehyde derivatives, followed by cyclization and subsequent functionalization. One common method involves the use of 2-aminophenol and benzaldehyde in the presence of an acid catalyst to form the benzoxazole core. The resulting intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Utilized in the development of fluorescent dyes and materials.

Mechanism of Action

The mechanism of action of N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function. In cancer cells, it may inhibit cell proliferation by interfering with cell cycle regulation and inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide is unique due to its specific benzoxazole core, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

590393-83-2

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C21H16N2O2/c24-21(16-9-5-2-6-10-16)22-17-11-12-19-18(14-17)23-20(25-19)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,22,24)

InChI Key

AGPNYRFTGPGNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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